molecular formula C8H6Br2O3 B15262181 (3,5-Dibromo-2-hydroxyphenyl)acetic acid

(3,5-Dibromo-2-hydroxyphenyl)acetic acid

Cat. No.: B15262181
M. Wt: 309.94 g/mol
InChI Key: PMAHTUAKLYOXGN-UHFFFAOYSA-N
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Description

(3,5-Dibromo-2-hydroxyphenyl)acetic acid is an organic compound characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dibromo-2-hydroxyphenyl)acetic acid typically involves the bromination of 2-hydroxyacetophenone. The process can be carried out by reacting 2-hydroxyacetophenone with bromine in the presence of acetic acid as a solvent. The reaction is usually conducted under reflux conditions for a specified period, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dibromo-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products include substituted phenylacetic acids.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include reduced phenylacetic acids or alcohols.

Scientific Research Applications

(3,5-Dibromo-2-hydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-dibromo-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

  • (3,5-Dibromo-4-hydroxyphenyl)acetic acid
  • (3,5-Dibromo-2,4-dihydroxyphenyl)acetic acid
  • (3,5-Dibromo-2,6-dihydroxyphenyl)acetic acid

Comparison:

  • (3,5-Dibromo-2-hydroxyphenyl)acetic acid is unique due to the specific positioning of the bromine atoms and hydroxyl group, which influences its reactivity and potential applications.
  • (3,5-Dibromo-4-hydroxyphenyl)acetic acid has a different hydroxyl group position, affecting its chemical properties and reactivity.
  • (3,5-Dibromo-2,4-dihydroxyphenyl)acetic acid and (3,5-Dibromo-2,6-dihydroxyphenyl)acetic acid have additional hydroxyl groups, which can further influence their chemical behavior and potential uses.

Properties

IUPAC Name

2-(3,5-dibromo-2-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c9-5-1-4(2-7(11)12)8(13)6(10)3-5/h1,3,13H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAHTUAKLYOXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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